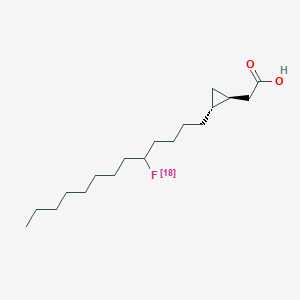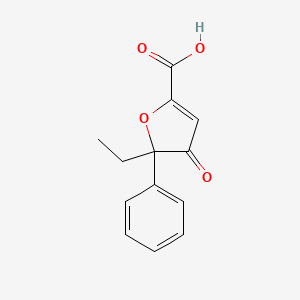
5-Ethyl-4-oxo-5-phenylfuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has been identified as a potential drug candidate and is under investigation for its various biological activities . The compound’s structure and properties make it a valuable subject for research in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of PMID17358052C5b involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:
Step 1: Selection of starting materials, which are often commercially available or can be synthesized through known methods.
Step 2: Formation of key intermediates through reactions such as condensation, cyclization, or substitution.
Step 3: Final assembly of the compound through coupling reactions or other suitable methods.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts or reagents to facilitate the desired transformations.
Industrial Production: For large-scale production, the methods are optimized to ensure high yield and purity.
Chemical Reactions Analysis
PMID17358052C5b undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. The reactions are often conducted in solvents such as ethanol, methanol, or dichloromethane.
Major Products: The products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
PMID17358052C5b has a wide range of applications in scientific research, including:
Chemistry: It is used as a probe in chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of PMID17358052C5b involves its interaction with specific molecular targets in the body. The compound binds to target proteins or enzymes, modulating their activity and leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .
Comparison with Similar Compounds
PMID17358052C5b can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Ethyl analogue of acifran, GTPL1598, CTK3C8946, DTXSID90456956, BDBM50208125.
Comparison: Unlike its analogs, PMID17358052C5b exhibits unique binding properties and higher potency in certain biological assays.
Properties
CAS No. |
853260-98-7 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-ethyl-4-oxo-5-phenylfuran-2-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-2-13(9-6-4-3-5-7-9)11(14)8-10(17-13)12(15)16/h3-8H,2H2,1H3,(H,15,16) |
InChI Key |
SUHZZFNDVLWPTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


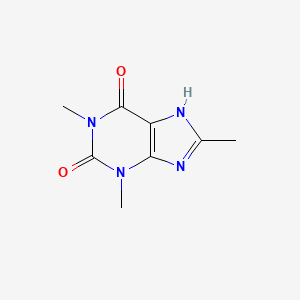
![3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B3063973.png)

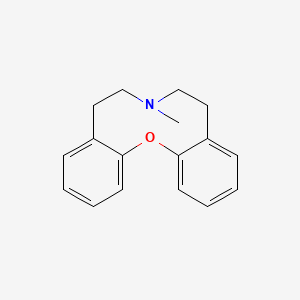
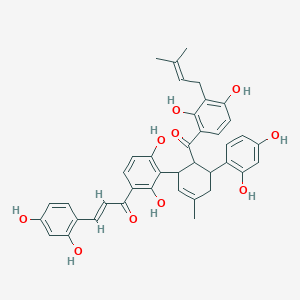
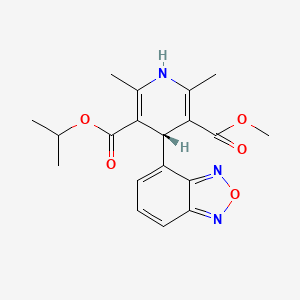
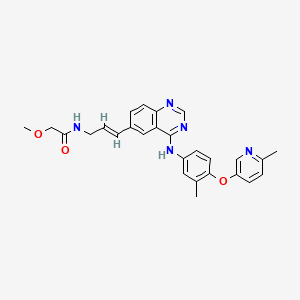
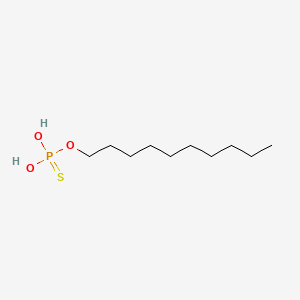
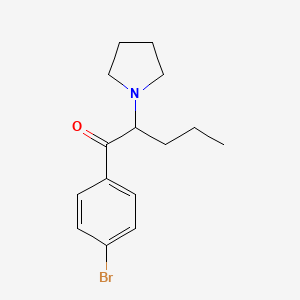
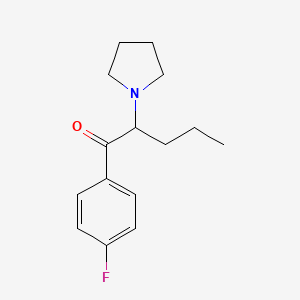

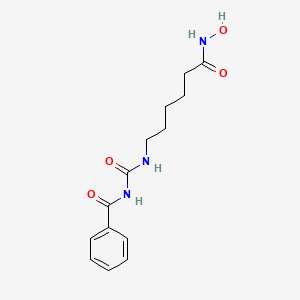
![4-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]morpholine](/img/structure/B3064047.png)
